

Commercial Sources & Technical Validation of 5-Chloroindole-3-carboxaldehyde

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Compound of Interest

Compound Name: 5-Chloroindole-3-carboxaldehyde

CAS No.: 827-01-0

Cat. No.: B1630656

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CAS: 827-01-0 | [Technical Dossier for Pharmaceutical Development\[1\]](#)

Part 1: Executive Technical Overview

5-Chloroindole-3-carboxaldehyde (5-Cl-Ind-3-CHO) is a critical heterocyclic building block in medicinal chemistry, functioning as a "privileged scaffold" for the synthesis of serotonin receptor modulators (5-HT), anti-tumor agents, and anti-infectives. Its strategic value lies in the C-3 formyl group, which serves as a reactive handle for condensation reactions (e.g., Knoevenagel, Schiff base formation) while the C-5 chlorine atom modulates metabolic stability and lipophilicity.

For drug development professionals, sourcing this intermediate is not merely about finding a vendor; it is about securing a supply chain that minimizes regioisomeric impurities and metal contamination derived from catalytic synthesis routes.

Chemical Identity & Key Properties

Property	Specification
CAS Number	827-01-0
Molecular Formula	C ₉ H ₆ ClNO
Molecular Weight	179.60 g/mol
Appearance	Off-white to beige crystalline solid
Melting Point	213–216 °C (Lit.) ^{[1][2][3][4]}
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Purity Standard	≥98% (HPLC) for Research; ≥99.5% for GMP Synthesis

Part 2: Synthesis Logic & Impurity Profiling (Expertise)

To validate a supplier's Certificate of Analysis (CoA), one must understand the synthetic origin of the material. The dominant industrial route is the Vilsmeier-Haack formylation of 5-chloroindole.

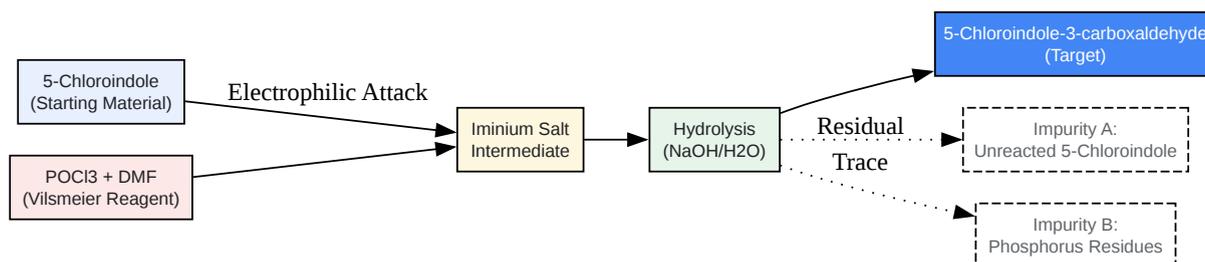
The Vilsmeier-Haack Route

This reaction utilizes Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) to generate an electrophilic chloroiminium ion, which attacks the electron-rich C-3 position of the indole ring.

Why this matters for Quality Control:

- **Regio-selectivity:** While C-3 is preferred, trace formylation can occur at N-1 or C-2 if reaction conditions (temperature/stoichiometry) are uncontrolled.
- **Residual Reagents:** Poor workup can leave acidic phosphorus residues or dimethylamine salts.

- Starting Material: Unreacted 5-chloroindole is the most common organic impurity due to incomplete conversion.



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Figure 1: Vilsmeier-Haack synthetic pathway highlighting critical control points for impurity generation.

Part 3: Commercial Supplier Landscape

Suppliers are categorized by their utility in the drug development lifecycle: Tier 1 for high-trust, small-scale benchmarking, and Tier 2 for scale-up and manufacturing.

Tier 1: Validated Catalog Suppliers (Research & Benchmarking)

Best for: Reference standards, initial SAR studies, and gram-scale synthesis.

Supplier	Grade	Pack Sizes	Key Advantage
Sigma-Aldrich (Merck)	98%	1g, 5g, 25g	Gold Standard: Reliable CoA, extensive safety data, global logistics.
Thermo Fisher (Alfa Aesar)	98%+	1g - 100g	Logistics: Fast delivery in NA/EU; high stock availability.
TCI Chemicals	>98.0% (GC)	1g, 5g	Purity Focus: Often provides GC purity data specifically.
Apollo Scientific	98%	100mg - 25g	Specialist: Strong UK/EU presence, competitive pricing for intermediates.

Tier 2: Bulk & Fine Chemical Manufacturers (Scale-Up)

Best for: Process development, pilot plant batches, and kg-scale procurement.

Supplier	Location	Focus	Audit Considerations
Biosynth	Global (Swiss HQ)	Pharma Intermediates	High regulatory compliance; good for transition to GMP.
SynQuest Labs	USA	Fluorine/Heterocycles	Domestic US manufacturing capabilities; easier to audit for US firms.
Shanghai Boyle Chemical	China	Bulk Synthesis	Cost-effective for kg-scale; requires rigorous batch-specific QC validation.
Capot Chemical	China	Custom Synthesis	Flexible custom synthesis; verify HPLC data independently.

Part 4: Quality Assurance Framework (Trustworthiness)

Do not rely solely on the vendor's CoA. Implement this Self-Validating QC Protocol upon receipt of material.

Identity Verification (NMR)

The aldehyde proton is distinct and diagnostic.

- Protocol: Dissolve ~10 mg in DMSO-d₆.
- Key Signal: Look for a singlet at δ 9.9–10.0 ppm (Aldehyde -CHO).
- Contaminant Check: Check for DMF residual peaks (δ 2.73, 2.89, 7.95 ppm) or unreacted indole (lack of aldehyde peak).

Purity Analysis (HPLC)

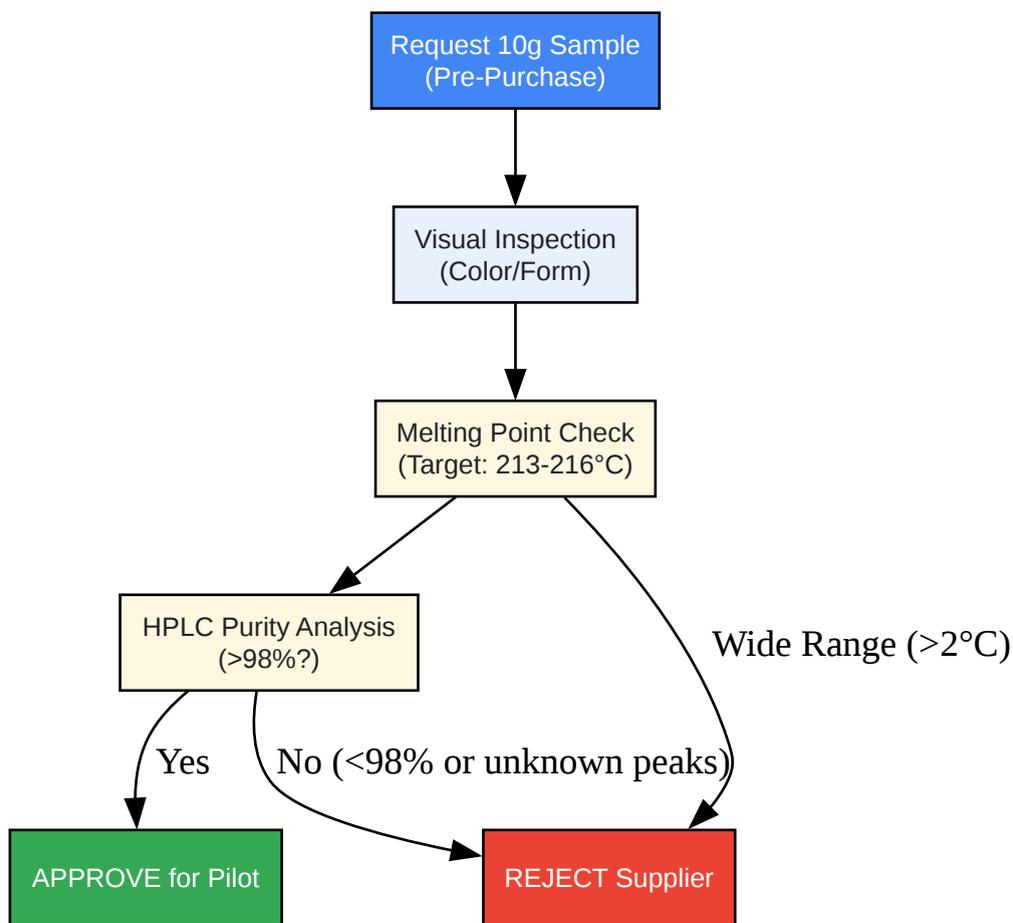
A generic gradient method is insufficient due to the polarity difference between the aldehyde and the starting chloroindole.

Recommended Method:

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic core) and 280 nm (indole specific).
- Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.

Supplier Qualification Workflow

Use this logic flow to approve a new bulk vendor.



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Figure 2: Decision tree for qualifying new bulk suppliers of indole intermediates.

Part 5: Safety & Handling

- GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[1]
- Handling: This compound is an irritant.[5] Use standard PPE (gloves, goggles, fume hood).
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes can oxidize to carboxylic acids (5-chloroindole-3-carboxylic acid) upon prolonged exposure to air.

References

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